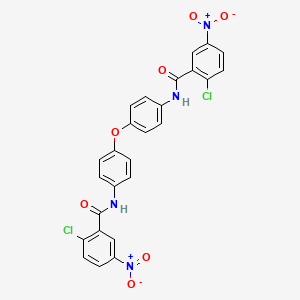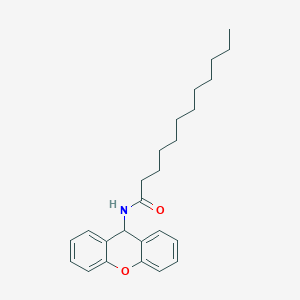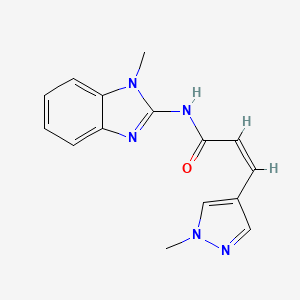![molecular formula C23H19ClN4O4 B10893487 4-chloro-N-{3-[(1Z)-1-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B10893487.png)
4-chloro-N-{3-[(1Z)-1-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE typically involves the condensation of 4-chlorobenzoyl chloride with 3-{1-[(Z)-2-(4-methyl-3-nitrobenzoyl)hydrazono]ethyl}aniline. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted derivatives: Formed by the substitution of the chlorine atom.
Scientific Research Applications
4-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE: Unique due to its specific hydrazone structure and functional groups.
Other hydrazones: Similar in structure but may differ in the substituents attached to the hydrazone group.
Uniqueness
The uniqueness of 4-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H19ClN4O4 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-14-6-7-18(13-21(14)28(31)32)23(30)27-26-15(2)17-4-3-5-20(12-17)25-22(29)16-8-10-19(24)11-9-16/h3-13H,1-2H3,(H,25,29)(H,27,30)/b26-15- |
InChI Key |
HHQVMGHHSVNBAG-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10893415.png)
![4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10893417.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N'-{(E)-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10893420.png)
![N-[(4-methylbenzyl)oxy]-3-nitrobenzamide](/img/structure/B10893421.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10893436.png)
![Phenol, 2-[3-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,4-triazol-5-yl]-](/img/structure/B10893437.png)


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10893459.png)
![methyl 4-[(1E)-2-cyano-3-(dimethylamino)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B10893467.png)
![2-{(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10893478.png)
![4-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10893482.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10893488.png)
